molecular formula C19H14FNO B4981530 3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

Cat. No.: B4981530
M. Wt: 291.3 g/mol
InChI Key: ARBZJJDSSSWMMV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Another approach involves the Pfitzinger reaction, where isatin derivatives react with arylamines under basic conditions to form the quinoline core. This method can be optimized by using microwave irradiation to reduce reaction times and improve yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), sulfonating agents (sulfur trioxide, oleum), various solvents, and temperatures depending on the specific reaction.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives

Scientific Research Applications

3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Properties

IUPAC Name

3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-14-8-5-13(6-9-14)17-11-18(22)19-15-4-2-1-3-12(15)7-10-16(19)21-17/h1-10,17,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBZJJDSSSWMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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